(2,4,5-Trifluorophenyl)hydrazine

説明

“(2,4,5-Trifluorophenyl)hydrazine” is a chemical compound with the molecular weight of 162.11 . It is used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of “(2,4,5-Trifluorophenyl)hydrazine” involves several steps. One method involves the reaction of 2,4,5-trifluoronitrobenzene and diethyl malonate, followed by a series of reactions including hydrolysis, acidification, decarboxylation, reduction, and diazotization .

Molecular Structure Analysis

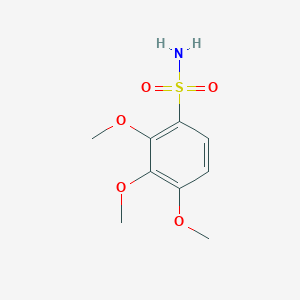

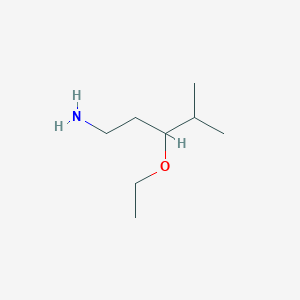

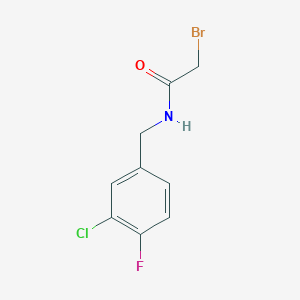

The InChI code for “(2,4,5-Trifluorophenyl)hydrazine” is 1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 . This indicates that the molecule consists of a phenyl ring with three fluorine atoms and a hydrazine group attached.

Chemical Reactions Analysis

“(2,4,5-Trifluorophenyl)hydrazine” can participate in various chemical reactions. For instance, it can undergo electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Physical And Chemical Properties Analysis

“(2,4,5-Trifluorophenyl)hydrazine” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

科学的研究の応用

1. Bioimaging Applications

Hydrazine compounds, including derivatives of (2,4,5-Trifluorophenyl)hydrazine, are utilized in bioimaging. For instance, a near-infrared fluorescence probe for hydrazine has been developed, demonstrating utility in both in vitro and in vivo bioimaging. This probe, characterized by its selective and sensitive detection of hydrazine, can visualize hydrazine in live mice and various tissues like the liver, lung, kidney, heart, and spleen (Zhang et al., 2015).

2. Environmental Sensing

Hydrazine compounds are used in the development of fluorescent sensors for environmental and biological systems. These sensors are crucial for monitoring hydrazine levels due to its extensive use and associated health risks. Advances in this area include the design of sensors with high selectivity and sensitivity for hydrazine detection in water and air (Fan et al., 2012).

3. Pharmaceutical Research

Derivatives of hydrazine, such as (2,4,5-Trifluorophenyl)hydrazine, are investigated for their structural and reactivity properties in pharmaceutical research. These studies include molecular docking and dynamics simulation studies to predict biological activities, such as antitumor activities, offering insights for future experimental validation (Mary et al., 2021).

4. Chemical Synthesis

Hydrazine derivatives are involved in various chemical synthesis processes. For example, they are used in reactions with bis(2,4-dinitrophenyl) phosphate, demonstrating interesting aspects of O- and N- phosphorylation, which have implications in organic synthesis and chemical analysis (Domingos et al., 2004).

5. Industrial Applications

The synthesis of hydrazine and its derivatives is critical in industrial applications, including its use as a fuel. Research in this area explores various electrochemical strategies for the synthesis of hydrazine, highlighting the importance of thermodynamic and kinetic analyses in the development of efficient synthesis methods (Wang et al., 2020).

Safety And Hazards

Handling “(2,4,5-Trifluorophenyl)hydrazine” requires caution. It is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Protective measures should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

Relevant Papers

Several papers were found during the search. One paper discusses the synthesis and applications of functionalized triazines and tetrazines . Another paper describes a preparation method for 2,4,5-trifluorophenylacetic acid . These papers could provide further insights into the properties and potential applications of “(2,4,5-Trifluorophenyl)hydrazine”.

特性

IUPAC Name |

(2,4,5-trifluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRXQAOUPFQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4,5-Trifluorophenyl)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)

![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)